![molecular formula C8H11NO2 B072857 2-Azaspiro[4.4]nonane-1,3-dione CAS No. 1124-95-4](/img/structure/B72857.png)
2-Azaspiro[4.4]nonane-1,3-dione
Vue d'ensemble
Description
2-Azaspiro[4.4]nonane-1,3-dione is a spirocyclic compound featuring a fused bicyclic structure comprising a pyrrolidine-2,5-dione ring and a cyclohexane ring. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol and a calculated logP of ~1.63, indicating moderate lipophilicity . The compound has garnered attention in medicinal chemistry due to its anticonvulsant properties, particularly in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models . Efficient multigram synthesis methods have been developed, yielding derivatives with modified substituents or ring systems for structure-activity relationship (SAR) studies .
Méthodes De Préparation
The synthesis of 2-Azaspiro[4.4]nonane-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of succinimides with γ-substituted allenoates in the presence of a phosphine catalyst . This reaction typically yields the desired product in moderate to high yields (up to 96%) with excellent regioselectivity . Another method involves the use of gold(I) catalysts to activate alkynes, which facilitates the construction of the spirocyclic structure .
Analyse Des Réactions Chimiques
2-Azaspiro[4.4]nonane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include phosphine catalysts, gold(I) catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Synthesis Overview
- Starting Materials : Common precursors include cyclic amines and carbonyl compounds.
- Reagents : Reagents such as acetic anhydride or various alkylating agents are often utilized.
- Conditions : Reactions may require specific conditions such as controlled temperatures or inert atmospheres to prevent degradation.
The primary area of research concerning 2-Azaspiro[4.4]nonane-1,3-dione is its anticonvulsant properties. Studies have shown that derivatives of this compound exhibit significant activity against seizures in various animal models.
Anticonvulsant Properties
- Mechanism of Action : The anticonvulsant effects are believed to be linked to modulation of neurotransmitter systems, particularly GABAergic pathways.
- Testing Models : Commonly used models for evaluating anticonvulsant activity include the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) seizure test.
Case Studies
Several studies have documented the synthesis and evaluation of derivatives of this compound, highlighting their potential therapeutic applications:
- N-Phenylamino Derivatives :
- Structure-Activity Relationship (SAR) :
- Comparative Efficacy :
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold for drug development:
- Pharmacological Research : Its derivatives are being explored not only for anticonvulsant activity but also for potential applications in treating other neurological disorders.
- Lead Compound for Further Modifications : The structural framework allows for further modifications to enhance potency and selectivity towards specific biological targets.
Mécanisme D'action
The mechanism of action of 2-Azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be related to its ability to modulate neurotransmitter systems in the brain . The exact molecular targets and pathways involved are still under investigation, but it is known to affect the central nervous system.
Comparaison Avec Des Composés Similaires
Structural Analogues with Modified Spiro Rings
2-Azaspiro[4.5]decane-1,3-dione
- Structure : Features a seven-membered carbocyclic ring (spiro[4.5] system) instead of the six-membered ring in the prototype.
- Activity: Derivatives with larger spiro systems, such as N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione, showed enhanced activity in the scPTZ test (ED₅₀ = 30 mg/kg) compared to the nonane analogue .
Spirododecane Analogues (e.g., 2g)
- Structure: A twelve-membered spiro system (spiro[4.8]nonane-1,3-dione).
- Activity : Demonstrated unexpected anticonvulsant activity in MES tests despite structural similarities to inactive spirooctane analogues . X-ray crystallography revealed conformational flexibility, but the mechanism remains unclear .
2-Oxaspiro[4.4]nonane-1,3-dione
- Structure : Replaces the nitrogen atom in the pyrrolidine ring with oxygen.
- Its Fsp3 character (0.43) and logP (~1.2) make it suitable for fragment-based drug discovery .
Substituent Effects on Anticonvulsant Activity
N-[(4-Arylpiperazin-1-yl)-alkyl] Derivatives
- Activity: Compounds like 2-{3-[4-(2-fluorophenyl)-piperazin-1-yl]-propyl}-2-azaspiro[4.4]nonane-1,3-dione (Ki = 24–143 nM for 5-HT1A receptors) showed dual anticonvulsant and serotonergic activity.
- Neurotoxicity : Derivatives with 3-chlorophenyl or 2-fluorophenyl groups exhibited favorable protective indices (TD₅₀/ED₅₀ > 4.5) .
N-Phenylamino Derivatives
- Activity: Substituents like 2-trifluoromethyl or 4-methyl on the aryl ring significantly enhanced scPTZ activity. For example, N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione achieved ED₅₀ = 30 mg/kg .
- SAR Trends :
Physicochemical and Pharmacokinetic Profiles
Key Research Findings
Ring Size and Activity: The six-membered spiro system in the prototype ([4.4]nonane) provides optimal anticonvulsant activity in MES models. Larger rings (e.g., [4.5]decane) enhance scPTZ activity but reduce MES efficacy . Spirododecane analogues (e.g., 2g) defy SAR trends, suggesting alternative mechanisms .
Substituent Optimization :
- Electron-withdrawing groups : Improve scPTZ activity by enhancing receptor binding or metabolic stability.
- Arylpiperazine chains : Introduce serotonergic activity (Ki < 100 nM for 5-HT1A/2A) without compromising anticonvulsant effects .
Synthetic Accessibility :
- The prototype can be synthesized in multigram quantities (68% yield) via cyanide-mediated spirocyclization, enabling large-scale SAR studies .
Activité Biologique
2-Azaspiro[4.4]nonane-1,3-dione is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticonvulsant properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure where two rings are interconnected through a nitrogen atom. Its molecular formula is with a molecular weight of approximately 243.30 g/mol. The presence of various substituents on the aromatic ring significantly influences its biological activity.
Overview
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. The most notable studies have focused on their efficacy in seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.
Key Findings
-
Efficacy in Seizure Models :
- Compounds such as N-(2-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione have shown effective seizure inhibition at doses ranging from 100 mg/kg to 300 mg/kg in PTZ-induced seizures .
- A series of spirosuccinimides were synthesized and evaluated, revealing that modifications to the cycloalkyl system and aromatic substituents significantly impacted anticonvulsant activity .
-
Structure-Activity Relationships (SAR) :
- The introduction of a methylene or imine linker between the endocyclic nitrogen and the aromatic moiety has been associated with increased anticonvulsant efficacy compared to compounds lacking these features .
- Variations in substituents on the aromatic ring (e.g., methyl or trifluoromethyl groups) also play a crucial role in determining the activity and potency of these compounds .
Data Table: Anticonvulsant Activity of Selected Derivatives
Compound Name | Structure Features | Effective Dose (mg/kg) | Test Type |
---|---|---|---|
N-(2-Methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione | Contains methoxy group | 100-300 | PTZ |
N-(4-Methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione | Methyl group at para position | 300 | MES |
N-(3-Methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione | Methyl group at meta position | 300 | scPTZ |
N-(6-Aminopyridyn-2-yl)-2-azaspiro[4.5]decane-1,3-dione | Pyridine derivative | 300 | MES |
Study 1: Efficacy of Spirosuccinimides
A study evaluated various spirosuccinimides for their anticonvulsant properties using both MES and PTZ tests. The results indicated that compounds with specific structural modifications exhibited significant protective effects against induced seizures, highlighting the importance of structural diversity in enhancing biological activity .
Study 2: SAR Analysis
Another investigation focused on synthesizing N-phenylamino derivatives of 2-azaspiro[4.4]nonane and assessing their anticonvulsant activity. The study concluded that the size and nature of substituents on the aromatic ring greatly influenced their efficacy, with certain configurations yielding higher activity in both MES and PTZ models .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Azaspiro[4.4]nonane-1,3-dione derivatives?
- Methodology : Key approaches include:
- Phosphine-catalyzed [3+2]-cycloadditions for constructing the spirocyclic core (e.g., annulation of thioamides with 2-alkynoates) .
- Chiral auxiliary strategies , such as reacting 2-oxaspiro[4.4]nonane-1,3-dione with oxazolidinones using BuLi in THF, followed by benzyl ester protection .
- Multi-step protocols involving tert-butyl protection and ethoxycarbonyl intermediates for functionalized derivatives .
Q. How is lipophilicity measured for these compounds, and why is it critical for anticonvulsant activity?
- Methodology :
- Reverse-phase TLC (RP-18 plates) with mobile phases like n-propanol/TRIS buffer (pH 7.0) to determine RM values, which correlate with logP .
- CLOGP analysis to predict partition coefficients, validated against experimental data from NOR fragment studies .
Q. What in vitro assays are used to evaluate anticonvulsant activity?
- Methodology :
- Maximal electroshock seizure (MES) tests in rodent models to assess seizure suppression .
- Protective Index (PI) calculation (TD50/ED50) to balance efficacy and toxicity .
Advanced Research Questions
Q. How do substitution patterns influence anticonvulsant activity in this compound derivatives?
- Methodology :
- Topliss and Craig plot analyses to guide systematic substitution (e.g., 2',4'-dichloro or 4'-trifluoromethyl groups enhance activity) .
- X-ray crystallography to compare active (e.g., 2a) vs. inactive (e.g., N-benzyl analog 10) structures, revealing steric/electronic requirements .
- 2,4-Disubstituted derivatives show activity correlated with increasing τ (parachor) values, unlike monosubstituted analogs .
Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) studies?
- Methodology :
- Semiempirical molecular modeling to minimize energy states and correlate physicochemical parameters (e.g., dipole moments) with activity .
- Molecular docking to predict interactions with targets like 5-HT1A/5-HT2A receptors, validated via radioligand binding assays .
Q. What strategies address synthetic challenges in spirocyclic stereochemistry?
- Methodology :
- Chiral auxiliaries (e.g., 4(S)-isopropyloxazolidin-2-one) to control stereochemistry during cycloadditions .
- Protection-deprotection sequences (e.g., tert-butoxycarbonyl groups) to stabilize reactive intermediates .
Q. How are receptor affinities (e.g., 5-HT1A/5-HT2A) quantified for these derivatives?
- Methodology :
- Competitive radioligand binding assays using [³H]-8-OH-DPAT (5-HT1A) and [³H]-ketanserin (5-HT2A) to measure Ki values .
- Pharmacophore modeling to identify critical substituents (e.g., N-[(4-arylpiperazin-1-yl)-alkyl] groups) for receptor interaction .
Q. What analytical techniques validate structural purity and conformation?
- Methodology :
- X-ray crystallography for absolute configuration determination .
- HPLC-MS and NMR (e.g., NOESY for spatial arrangement) to confirm synthetic intermediates .
Q. Data Contradictions and Resolution
Q. Why do some structurally similar analogs (e.g., 2a vs. 10) show divergent anticonvulsant activity?
- Analysis :
- X-ray data reveal inactive analog 10 lacks the benzyloxy group critical for hydrogen bonding with neuronal targets .
- CLOGP differences suggest insufficient lipophilicity in 10 for CNS penetration .
Q. How to reconcile conflicting SAR trends between monosubstituted and disubstituted derivatives?
Propriétés
IUPAC Name |
2-azaspiro[4.4]nonane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-5-8(7(11)9-6)3-1-2-4-8/h1-5H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTYXSMQJAWTJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406939 | |
Record name | 2-azaspiro[4.4]nonane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-95-4 | |
Record name | 2-azaspiro[4.4]nonane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.